molecular formula C12H16N2O3 B169196 (1-(4-Nitrophenyl)piperidin-3-yl)methanol CAS No. 166438-83-1

(1-(4-Nitrophenyl)piperidin-3-yl)methanol

Cat. No.: B169196
CAS No.: 166438-83-1
M. Wt: 236.27 g/mol
InChI Key: GHESWKCVPRIYLS-UHFFFAOYSA-N
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Description

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is an organic compound with the molecular formula C12H16N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a nitrophenyl group attached to the piperidine ring, which is further connected to a methanol group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Mechanism of Action

Target of Action

The primary targets of (1-(4-Nitrophenyl)piperidin-3-yl)methanol are currently unknown

Biochemical Pathways

The biochemical pathways affected by This compound are currently unknown . Future research could provide insights into the pathways this compound affects and their downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Nitrophenyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can yield amines, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

(1-(4-Nitrophenyl)piperidin-3-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Nitrophenyl)piperidin-4-yl)methanol
  • (1-(4-Nitrophenyl)piperidin-2-yl)methanol
  • (1-(4-Nitrophenyl)piperidin-3-yl)ethanol

Uniqueness

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. The position of the nitrophenyl group and the methanol moiety can significantly affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

[1-(4-nitrophenyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-9-10-2-1-7-13(8-10)11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHESWKCVPRIYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593248
Record name [1-(4-Nitrophenyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166438-83-1
Record name [1-(4-Nitrophenyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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